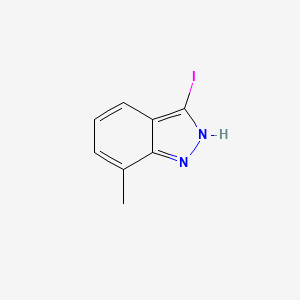

3-Iodo-7-methyl-1H-indazole

Vue d'ensemble

Description

3-Iodo-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the third position and a methyl group at the seventh position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methyl-1H-indazole typically involves the iodination of 7-methyl-1H-indazole. One common method is the use of iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the third position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

N-Alkylation Reactions

The NH group at the 1-position undergoes alkylation to form N-substituted derivatives:

-

Reagents : Sodium hydride (NaH), alkyl halides (e.g., iodomethane)

-

Solvent : DMF

-

Conditions : 0°C to room temperature, 1–2 hours

Example: Methylation

| Product | Yield | Conditions |

|---|---|---|

| 3-Iodo-1,7-dimethyl-1H-indazole | 70% | NaH/iodomethane in DMF, 40-minute stirring |

This reaction exhibits regioselectivity, favoring N1-alkylation over N2 due to steric and electronic factors.

Suzuki-Miyaura Cross-Coupling

The iodine atom at the 3-position participates in palladium-catalyzed couplings. A two-step sequence enables aryl functionalization:

Step 1: Suzuki Coupling

-

Catalyst : Pd(PPh₃)₄

-

Ligand : Not required under microwave conditions

-

Conditions : Microwave irradiation (100–120°C), 30 minutes

| Substrate | Aryl Boronic Acid | Yield |

|---|---|---|

| 3-Iodo-7-methyl-N-Boc-indazole | Phenylboronic acid | 85–98% |

Note : Microwave conditions simultaneously remove the Boc protecting group .

Step 2: N-Arylation via Buchwald-Hartwig Coupling

-

Catalyst : CuI with 1,10-phenanthroline

-

Conditions : Toluene, 110°C, 12–24 hours

| Aryl Iodide | Product | Yield |

|---|---|---|

| 4-Fluorophenyl iodide | 1,3-Diaryl-7-methylindazole | 93% |

This method tolerates electron-withdrawing and donating groups on the aryl iodide .

Demethylation and Further Functionalization

The methyl group at the 7-position can be demethylated for additional modifications:

-

Reagent : 48% HBr in acetic acid

-

Conditions : Microwave, 150°C, 20 minutes

| Starting Material | Product | Yield |

|---|---|---|

| 3-Iodo-1,7-dimethyl-1H-indazole | 3-Iodo-7-hydroxy-1H-indazole | 90% |

The hydroxyl group enables further derivatization (e.g., sulfonation, phosphorylation) .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-Iodo-7-methyl-1H-indazole serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine atom allows for various substitution reactions, enabling the functionalization of the indazole ring. This characteristic is particularly useful in creating derivatives with diverse biological activities.

Functionalization Techniques

The compound has been employed in several functionalization techniques, including:

- Suzuki-Miyaura Cross-Coupling : This method allows for the introduction of various aryl groups at the C-3 position, enhancing the compound's versatility in drug design .

- Vinylation Reactions : Under microwave irradiation, this compound can undergo vinylation, yielding products that are valuable in medicinal chemistry .

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that this compound exhibits potential anticancer properties. Research focuses on its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Biological Activity Investigation

The compound is also being investigated for its antimicrobial and anti-inflammatory properties. These studies aim to elucidate its mechanisms of action and potential therapeutic applications .

Material Science

Development of New Materials

In material science, this compound is explored for its electronic and optical properties. This includes its potential use in organic semiconductors and other materials with unique functionalities.

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound:

Mécanisme D'action

The mechanism of action of 3-Iodo-7-methyl-1H-indazole involves its interaction with specific molecular targets. The iodine atom and the indazole ring can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also inhibit specific signaling pathways, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

3-Iodo-1H-indazole: Lacks the methyl group at the seventh position.

7-Methyl-1H-indazole: Lacks the iodine atom at the third position.

3-Bromo-7-methyl-1H-indazole: Contains a bromine atom instead of iodine at the third position.

Uniqueness: 3-Iodo-7-methyl-1H-indazole is unique due to the presence of both the iodine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

3-Iodo-7-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 7-position of the indazole ring. This unique structure contributes to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H7IN2 |

| Molecular Weight | 232.05 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase (PI3K) δ activity, which is crucial for cell growth and proliferation .

- Apoptosis Induction : The compound affects apoptotic pathways by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

- Cell Cycle Regulation : It has been observed that this compound can influence cell cycle progression, potentially leading to cell cycle arrest in cancerous cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of human cancer cells such as:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (hepatocellular carcinoma)

- HCT116 (colorectal cancer)

The compound's effectiveness varies depending on the specific cancer cell line, with some studies reporting moderate inhibitory effects across multiple lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further investigation is required to fully characterize these effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers aimed to evaluate the antiproliferative effects of synthesized indazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in A549 lung cancer cells with an IC50 value of approximately 0.88 mM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

In another research effort focusing on the molecular mechanisms underlying the activity of indazole derivatives, it was found that this compound interacts with specific kinases involved in tumorigenesis. This interaction was shown to disrupt signaling pathways that promote cell survival and proliferation .

Propriétés

IUPAC Name |

3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIOANIHMLVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478859 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847906-27-8 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.